2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 3-methylbenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various imidazole derivatives.
Scientific Research Applications
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:
2-mercapto-3-(3-methylphenyl)-6,7-dihydro-5H-thiopyrano[3’,2’4,5]thieno[2,3-d]pyrimidin-4(3H)-one:
2-mercapto-1-methylimidazole: This compound shares the mercapto group and imidazole ring but has different substituents and properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one (commonly referred to as "the compound") is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2OS
- Molecular Weight : 206.26 g/mol
- CAS Number : 854777
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in cancer research. Its structure suggests potential interactions with biological macromolecules, leading to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes its antiproliferative effects:
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
MDA-MB-468 (Breast) | 5.0 | 84.83% |
SK-MEL-5 (Melanoma) | 4.5 | 81.58% |
T-47D (Breast) | 6.0 | 90.47% |
SR (Leukemia) | 7.2 | 78.50% |
*Data derived from comparative studies on the compound's activity against various cancer cell lines .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been observed to inhibit enzymes critical for tumor growth and proliferation, such as farnesyltransferase and other kinases, which are vital for cancer cell survival and division .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, leading to programmed cell death. This was evidenced by increased markers of apoptosis in treated cell lines .
- Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle in the G1 phase, preventing cells from progressing to DNA synthesis and division .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Breast Cancer Cells : A study involving MDA-MB-468 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Melanoma Research : In SK-MEL-5 melanoma cells, the compound exhibited strong antiproliferative effects, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUDYAABFWCBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357608 |
Source
|
Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61388-77-0 |
Source
|
Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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